molecular formula C14H18N2 B7464511 (E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine

(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine

Cat. No. B7464511
M. Wt: 214.31 g/mol
InChI Key: JSFOUHFKYREHCB-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine, also known as AM-694, is a synthetic cannabinoid compound that has been studied for its potential therapeutic applications. This compound is structurally similar to THC, the primary psychoactive component of cannabis, and interacts with the same cannabinoid receptors in the body.

Mechanism of Action

(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine acts as a partial agonist at the CB1 and CB2 cannabinoid receptors, which are found throughout the body and play a role in regulating pain, inflammation, and other physiological processes. By binding to these receptors, (E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine can modulate their activity and produce a range of effects.
Biochemical and Physiological Effects:
(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. It may also affect other processes in the body, such as appetite, mood, and memory.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine in lab experiments is that it is a synthetic compound, which allows for greater control over its properties and purity. However, one limitation is that it may not accurately reflect the effects of natural cannabinoids found in the body or in cannabis.

Future Directions

There are several potential future directions for research on (E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine, including further studies on its therapeutic potential in pain, inflammation, and neurological disorders. Other areas of interest may include its effects on appetite, mood, and memory, as well as its potential for abuse and addiction. Additionally, there may be opportunities to develop new synthetic cannabinoid compounds based on the structure of (E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine, which could have improved therapeutic properties or reduced side effects.

Synthesis Methods

The synthesis of (E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine involves several steps, including the reaction of indole-3-acetic acid with 1,4-butadiene to form the key intermediate, which is then converted to the final product through a series of chemical reactions.

Scientific Research Applications

(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine has been studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic and anti-inflammatory effects in animal models, and may also have neuroprotective properties.

properties

IUPAC Name

(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-2-3-9-15-10-8-12-11-16-14-7-5-4-6-13(12)14/h2-7,11,15-16H,8-10H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFOUHFKYREHCB-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCNCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CNCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine

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